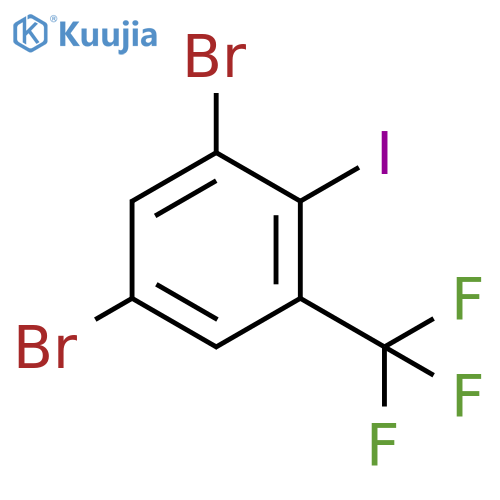

Cas no 1027512-22-6 (3,5-Dibromo-2-iodobenzotrifluoride)

1027512-22-6 structure

商品名:3,5-Dibromo-2-iodobenzotrifluoride

CAS番号:1027512-22-6

MF:C7H2Br2F3I

メガワット:429.798463344574

MDL:MFCD09800688

CID:4568559

3,5-Dibromo-2-iodobenzotrifluoride 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromo-2-iodobenzotrifluoride

- Benzene, 1,5-dibromo-2-iodo-3-(trifluoromethyl)-

-

- MDL: MFCD09800688

- インチ: 1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H

- InChIKey: LCXCGSAPOMUSDJ-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(Br)=CC(C(F)(F)F)=C1I

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

3,5-Dibromo-2-iodobenzotrifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448833-100mg |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 100mg |

$ 65.00 | 2022-06-05 | ||

| Aaron | AR008YC3-1g |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 95% | 1g |

$800.00 | 2025-02-12 | |

| Advanced ChemBlocks | N24304-25g |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 97% | 25g |

$1195 | 2024-05-21 | |

| TRC | D448833-50mg |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D448833-500mg |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 500mg |

$ 160.00 | 2022-06-05 | ||

| Oakwood | 034771-25g |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 97% | 25g |

$1168.00 | 2023-09-16 | |

| Advanced ChemBlocks | N24304-5g |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 97% | 5g |

$355 | 2024-05-21 | |

| Aaron | AR008YC3-250mg |

3,5-Dibromo-2-iodobenzotrifluoride |

1027512-22-6 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD281316-5g |

1,5-Dibromo-2-iodo-3-(trifluoromethyl)benzene |

1027512-22-6 | 97% | 5g |

¥2222.0 | 2023-04-06 |

3,5-Dibromo-2-iodobenzotrifluoride 関連文献

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1027512-22-6 (3,5-Dibromo-2-iodobenzotrifluoride) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬